WX-554

Catalog No.
S548779
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WX-554

Product Name

WX-554

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

WX554; WX-554; WX 554.

Description

The exact mass of the compound WX-554 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WX-554 is a selective, noncompetitive inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) 1 and 2 pathways. It has been developed for the treatment of various solid tumors, particularly those with mutations in the BRAF or RAS genes. WX-554 exhibits a potent inhibitory effect on the phosphorylation of extracellular signal-regulated kinases (ERK) 1 and 2, which are critical components of the MAPK signaling pathway involved in cell proliferation and survival. The compound has demonstrated promising pharmacokinetic properties, including good bioavailability and a favorable safety profile in early clinical trials .

As a MEK inhibitor, WX-554 primarily acts by binding to the allosteric site of MEK1/2, preventing ATP from binding and inhibiting the phosphorylation activity necessary for ERK activation. This inhibition disrupts downstream signaling cascades that promote cell growth and survival. The compound has shown an IC50 (half-maximal inhibitory concentration) of approximately 4.7 nM for MEK1 and 11 nM for MEK2, indicating its high potency in blocking MEK activity .

WX-554 has been evaluated for its biological activity in various preclinical models. It has exhibited significant anti-tumor effects, including:

  • In Vitro Activity: WX-554 demonstrated marked growth inhibition in several cancer cell lines, particularly those harboring BRAF or RAS mutations. In studies, it achieved up to 75% cell kill at concentrations of 10 µM in colorectal cancer cell lines such as HCT116 and HT29 .
  • In Vivo Activity: In animal models, WX-554 has shown tumor growth delay or stasis, further supporting its efficacy against solid tumors .

The synthesis of WX-554 involves several steps typical for the development of small-molecule inhibitors targeting kinases. Although specific synthetic routes are proprietary and not fully disclosed in public literature, general methods include:

  • Formation of Key Intermediates: Utilizing established synthetic pathways to create intermediates that contain the necessary functional groups for MEK inhibition.
  • Coupling Reactions: Employing coupling reactions to link various moieties that contribute to the compound's biological activity.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for clinical testing.

WX-554 is primarily being investigated for its applications in oncology, specifically targeting:

  • Treatment of Solid Tumors: Particularly those with BRAF or RAS mutations, which are often resistant to conventional therapies.
  • Combination Therapies: Research is ongoing into its use in combination with other targeted therapies to enhance anti-tumor efficacy and overcome resistance mechanisms .

Studies have shown that WX-554 interacts synergistically with other inhibitors, such as PI3K inhibitors like WX-037. This combination has been found to significantly enhance cytotoxicity compared to either agent alone, suggesting potential for combination therapies that could improve treatment outcomes in resistant cancer types . Additionally, pharmacokinetic studies indicate that WX-554 can effectively penetrate tissues and reach therapeutic concentrations necessary for action against tumors .

WX-554 belongs to a class of drugs known as MEK inhibitors. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameMechanism of ActionIC50 (nM)Unique Features
CI-1040 (PD184352)Noncompetitive MEK inhibitor~10First-in-class; notable for early clinical trials
PD0325901Noncompetitive MEK inhibitor1High potency; significant clinical development history
Selumetinib (AZD6244)Noncompetitive MEK inhibitor14Approved for specific indications; broader clinical use
Binimetinib (MEK162)Noncompetitive MEK inhibitor~9Approved for melanoma; distinct structural features
Refametinib (RDEA119)Noncompetitive MEK inhibitor~19Focused on hematologic malignancies; unique pharmacokinetics

WX-554 is unique due to its allosteric mechanism of action and favorable pharmacokinetic profile, which may provide advantages over other MEK inhibitors in terms of safety and efficacy in specific patient populations .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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